![molecular formula C18H19N3O2S B2877484 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705870-74-1](/img/structure/B2877484.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
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Description
2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzimidazole-thiazepane class of compounds and has shown promising results in various studies.
Scientific Research Applications
Medicinal Chemistry Applications
This compound and its derivatives have been explored for their potential in treating various health conditions, including their role as enzyme inhibitors. For example, furan derivatised [1,4] benzothiazepine analogues have been synthesized and evaluated for their in vitro VRV-PL-8a and H+/K+ ATPase inhibitor properties. Preliminary studies revealed promising results, suggesting their utility in treating inflammatory-related disorders without the ulcer-inducing side effects common to other NSAIDs (Lokeshwari et al., 2017). Additionally, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have been synthesized and showed comparable antibacterial and antifungal activity to standard drugs, indicating their potential as antimicrobial agents (Reddy & Reddy, 2010).
Materials Science Applications
In materials science, derivatives of this compound have been explored as corrosion inhibitors. A study on amino acid compounds derived from 1H-benzo[d]imidazole showed their effectiveness as inhibitors for steel corrosion in acidic solutions. These studies highlight the potential of such compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Chemical Synthesis Applications
Furthermore, these compounds have been utilized in developing novel synthetic methodologies. For instance, photoinduced direct oxidative annulation techniques have been applied to synthesize highly functionalized polyheterocyclic derivatives, showcasing the versatility of furan and thiophene derivatives in organic synthesis (Zhang et al., 2017). Another example is the synthesis of sulfonylated furans or imidazo[1,2-a]pyridines via a metal-free three-component domino reaction, demonstrating an efficient strategy for preparing these derivatives with broad functional group tolerance (Cui, Zhu, Li, & Cao, 2018).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(12-21-13-19-14-4-1-2-5-15(14)21)20-8-7-17(24-11-9-20)16-6-3-10-23-16/h1-6,10,13,17H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQROLAWWXQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone |
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